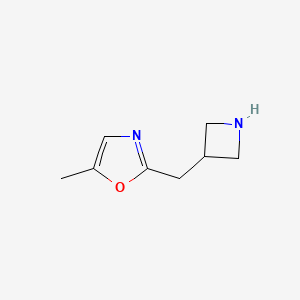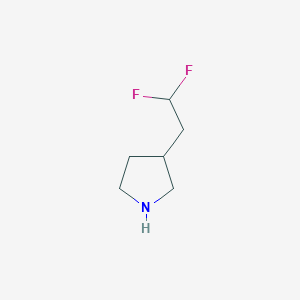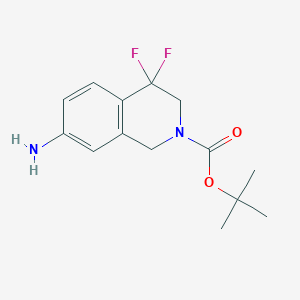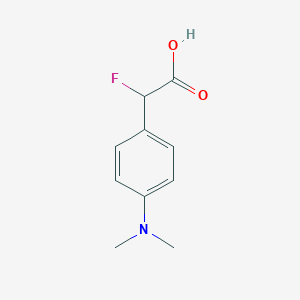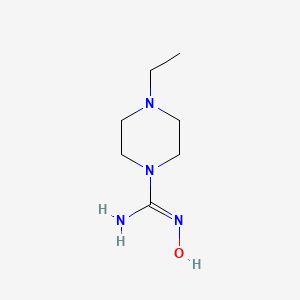![molecular formula C10H14N2OS B13335734 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole](/img/structure/B13335734.png)
2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole: is a chemical compound that features a bicyclic structure with a nitrogen atom and a thiazole ring. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including drug discovery and synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles .
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole serves as a key intermediate in the synthesis of various complex molecules .
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its ability to interact with biological targets . It has been studied for its potential use in developing new therapeutic agents for treating various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials . Its unique properties make it suitable for applications in materials science and engineering .
Wirkmechanismus
The mechanism of action of 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure with a nitrogen atom and have similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring exhibit diverse chemical and biological properties.
Uniqueness: 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole is unique due to its combination of the 8-azabicyclo[3.2.1]octane scaffold and the thiazole ring . This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C10H14N2OS |
|---|---|
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
2-(8-azabicyclo[3.2.1]octan-3-yloxy)-1,3-thiazole |
InChI |
InChI=1S/C10H14N2OS/c1-2-8-6-9(5-7(1)12-8)13-10-11-3-4-14-10/h3-4,7-9,12H,1-2,5-6H2 |
InChI-Schlüssel |
WSZMESVHFZZJOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1N2)OC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


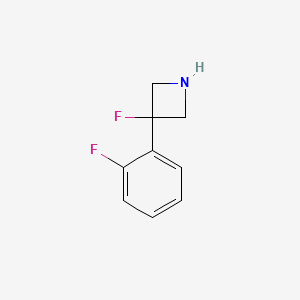
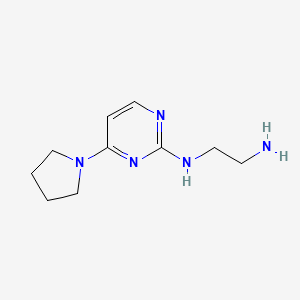
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine](/img/structure/B13335660.png)
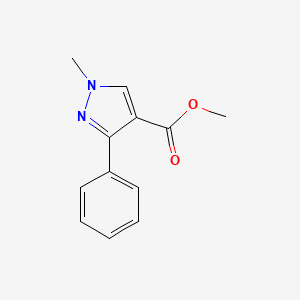
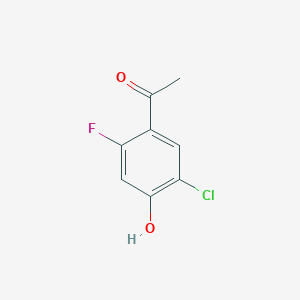
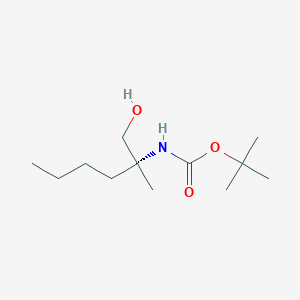
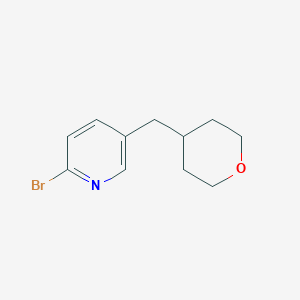

![7-Methyl-2,5-dioxaspiro[3.4]octan-7-ol](/img/structure/B13335719.png)
